molecular formula C8H9ClF2N2O2 B1644845 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 1005584-35-9

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B1644845
CAS No.: 1005584-35-9
M. Wt: 238.62 g/mol
InChI Key: SMNCRCZGFVBMJT-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid is a pyrazole-derived carboxylic acid characterized by a trifunctional pyrazole core substituted with chloro (Cl), difluoromethyl (CF₂H), and methyl (CH₃) groups. Its molecular formula is C₉H₇ClF₂N₂O₂, with a molecular weight of 271.28 g/mol and CAS number 1855900-03-6 . The compound’s structure combines electron-withdrawing (Cl, CF₂H) and hydrophobic (CH₃) substituents, making it a candidate for agrochemical or pharmaceutical applications. Its synthesis typically involves cyclocondensation of hydrazines with diketones, followed by functionalization and carboxylation .

Properties

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O2/c1-3-5(9)6(7(10)11)12-13(3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNCRCZGFVBMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

This approach involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. A representative protocol from patent literature utilizes:

  • 4-Chloroacetophenone and dimethyl oxalate to generate a diketone intermediate
  • Sodium methoxide as a base in diethyl ether
  • Ethyl difluoroacetate for introducing the difluoromethyl group

Critical Parameters :

  • Temperature control (0–5°C during diketone formation)
  • Stoichiometric ratio of hydrazine to diketone (1.1:1)
  • Solvent polarity adjustments to minimize side reactions

Case Study from Patent Literature

A 2016 patent describes a modified cyclocondensation process:

  • Step 1 : Condensation of fluoroacetyl halides with dimethylamino vinyl methyl ketone
  • Step 2 : Reaction with methylhydrazine in ethanol at reflux (78°C, 12 hours)
  • Step 3 : Hydrolysis of the ester group using NaOH/EtOH (yield: 82%)

This method achieves regioselective incorporation of the difluoromethyl group at the C3 position.

Method 2: Fluorination of Pyrazole Intermediates

Direct Fluorination Strategies

Method 3: Alkylation and Hydrolysis

Side Chain Introduction

The propanoic acid moiety is introduced via:

  • Alkylation : Reaction of pyrazole with ethyl α-bromopropionate (K2CO3, DMF, 60°C)
  • Hydrolysis : Saponification using LiOH in THF/H2O (rt, 2 hours)

Industrial-Scale Considerations

  • Cost-effectiveness of bromide vs. tosylate leaving groups
  • Recycling strategies for DMF solvent
  • Crystallization optimization for final product purification

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 78 95 Single-pot synthesis High solvent consumption
Fluorination 68 92 Late-stage modification DAST toxicity concerns
Alkylation 85 97 Scalable hydrolysis step Multiple purification steps

Chemical Reactions Analysis

Oxidation Reactions

The propanoic acid group and pyrazole ring undergo oxidation under specific conditions:

Reagent/Conditions Reaction Outcome Mechanistic Pathway
KMnO₄ (acidic/basic medium)Formation of α-keto derivatives or decarboxylation productsRadical-mediated oxidation of methyl groups or cleavage of the carboxylic acid chain
H₂O₂ (catalytic Fe²⁺)Hydroxylation of the pyrazole ringElectrophilic addition at electron-rich positions

Key Findings :

  • The difluoromethyl group stabilizes the pyrazole ring against over-oxidation due to its electron-withdrawing effect .

  • Decarboxylation occurs preferentially at elevated temperatures (>150°C), yielding 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole .

Reduction Reactions

Selective reduction of functional groups has been documented:

Reagent Target Site Products
LiAlH₄ (anhydrous ether)Carboxylic acid group2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanol
Pd/C (H₂, 50 psi)Chloro substituentDechlorinated pyrazole derivatives

Notable Observations :

  • The difluoromethyl group remains intact under standard reduction conditions, demonstrating its chemical resilience .

  • Catalytic hydrogenation selectively removes the chloro group without affecting the pyrazole ring’s integrity .

Substitution Reactions

The chloro substituent participates in nucleophilic substitution:

Reagent Nucleophile Product
NaOCH₃ (methanol, reflux)Methoxy group4-methoxy-3-(difluoromethyl)-5-methylpyrazole analog
NH₃ (ethanol, 70°C)Amino group4-amino-substituted derivative

Kinetic Data :

  • Reaction rates follow the order: Cl > CH₃ > CF₂H due to steric and electronic effects .

  • Difluoromethyl groups reduce ring electron density, slowing substitution at adjacent positions .

Thermal Degradation

Thermal stability studies reveal:

Temperature Degradation Pathway Major Products
200°CCleavage of the pyrazole-propanoic acid bondDifluoromethylpyrazole + acrylic acid
300°CDefluorinationChlorinated hydrocarbons + HF

Industrial Relevance :

  • Thermal decomposition byproducts necessitate controlled storage conditions (ambient temperature recommended) .

Biological Interactions

While not a direct chemical reaction, enzymatic interactions inform reactivity:

Enzyme Interaction Outcome
Cytochrome P450Hydroxylation at the methyl groupMetabolites with enhanced solubility
EsterasesHydrolysis of ester analogsRelease of active pyrazole intermediates

Research Implications :

  • Metabolites retain antifungal activity, suggesting stability of the pyrazole core in biological systems .

Comparative Reactivity with Analogues

Compound Reactivity Difference
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acidFaster substitution due to absence of CF₂H group
Carfentrazone-ethylEthyl ester hydrolyzes readily under basic conditions

Scientific Research Applications

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 4-Cl, 3-CF₂H, 5-CH₃ C₉H₇ClF₂N₂O₂ 271.28 1855900-03-6 Balanced lipophilicity, metabolic stability
2-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Br, 3-CF₂H, 5-H C₇H₆BrF₂N₂O₂ 265.04 Not provided Larger Br substituent; higher steric hindrance
2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Cl, 5-CH₃, 3-CF₃ C₈H₇ClF₃N₂O₂ 270.60 1005584-44-0 CF₃ group increases electronegativity
3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Cl, 5-cyclopropyl, 3-CF₃ C₁₀H₁₁ClF₃N₂O₂ 296.65 1001518-95-1 Cyclopropyl enhances steric bulk
(E)-3-[5-Chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]prop-2-enoic acid 5-Cl, 3-CH₃, 4-CH₂C₆H₄CH₃ (propenoic) C₁₅H₁₅ClN₂O₂ 296.75 957014-04-9 Conjugated double bond; altered acidity

Pharmacological and Agrochemical Relevance

  • Electron-Withdrawing Groups (Cl, CF₂H, CF₃): Chloro and fluorinated substituents enhance binding to enzyme active sites (e.g., acetolactate synthase in herbicides) by increasing electrophilicity.
  • Steric Effects: Bromo analogs (e.g., 4-Br in CAS 1005584-44-0) exhibit reduced bioactivity in some herbicidal assays due to steric clashes, whereas methyl or cyclopropyl groups (e.g., CAS 1001518-95-1) improve target selectivity .
  • Acid Functionality: Propanoic acid derivatives (e.g., target compound) are more metabolically stable than propenoic acid analogs (e.g., CAS 957014-04-9), which may undergo β-oxidation .

Biological Activity

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid, with the CAS number 1005584-35-9, is a pyrazole derivative that has garnered interest in various fields of biological research. Its unique chemical structure contributes to its potential applications in pharmacology and biochemistry.

The molecular formula of this compound is C₈H₉ClF₂N₂O₂, with a molecular weight of approximately 238.62 g/mol. The compound features a chloro and difluoromethyl group, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₈H₉ClF₂N₂O₂
Molecular Weight238.62 g/mol
CAS Number1005584-35-9
Storage TemperatureAmbient

Research indicates that compounds containing a pyrazole moiety can interact with various biological targets, such as enzymes and receptors. The presence of halogen atoms like chlorine and fluorine can significantly influence the binding affinity and specificity of these compounds towards their targets. For instance, the difluoromethyl group may enhance lipophilicity, aiding in membrane permeability and thus potentially increasing bioavailability.

Pharmacological Effects

Studies have shown that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, analgesic, and antipyretic effects. Specific to this compound, preliminary data suggest potential efficacy in modulating pathways involved in inflammation and pain response.

Case Studies

  • Anti-inflammatory Activity
    A study investigated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism through which this compound may exert its effects.
  • Analgesic Effects
    Another research effort focused on the analgesic potential of this compound in animal models. The results demonstrated a reduction in pain response comparable to standard analgesics, indicating its potential as a therapeutic agent for pain management.

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological activity of pyrazole derivatives. For instance, modifications to the pyrazole ring or substituents can lead to variations in potency and selectivity for specific biological targets.

Summary of Findings

Study FocusFindings
Anti-inflammatorySignificant inhibition of cytokines
AnalgesicComparable pain reduction to standard drugs

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step reaction starting with substituted pyrazole precursors. For example, a modified Baker-Venkataram rearrangement may be employed to generate intermediates, followed by refluxing with hydrazine derivatives in ethanol/acetic acid mixtures to form the pyrazole core. Column chromatography (e.g., ethyl acetate/hexane, 1:4) is critical for purification .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. Refinement can be performed using SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for structure solution), with R factors typically below 0.1 for high-quality datasets. ORTEP-III with a GUI is recommended for visualizing thermal ellipsoids and molecular packing .

Q. What purification techniques are optimal for isolating this compound, and how do solvent systems affect yield?

  • Methodological Answer : Silica gel column chromatography with ethyl acetate/hexane (1:4) is widely used. Recrystallization in absolute ethanol enhances purity, as demonstrated in pyrazole derivatives with similar substituents. Solvent polarity must be carefully tuned to avoid co-elution of byproducts .

Advanced Research Questions

Q. How do substituents (e.g., difluoromethyl, chloro, methyl) influence the molecular conformation and intermolecular interactions?

  • Methodological Answer : X-ray data reveal dihedral angles between the pyrazole ring and substituents (e.g., 16.83°–51.68° for methoxyphenyl groups). The difluoromethyl group increases electronegativity, affecting hydrogen bonding (e.g., O–H⋯N interactions) and crystal packing. Computational tools like DFT can model substituent effects on stability .

Q. What mechanistic hypotheses explain the potential bioactivity of this compound, particularly in agrochemical contexts?

  • Methodological Answer : Structural analogs (e.g., haloxyfop, fluazifop) act as herbicides by inhibiting acetyl-CoA carboxylase. The difluoromethyl and chloro groups may enhance binding to enzyme active sites. In vitro assays comparing inhibitory activity against wild-type and mutant enzymes can validate target specificity .

Q. How can contradictions in reported bioactivity data be resolved, and what experimental variables are most impactful?

  • Methodological Answer : Discrepancies may arise from purity variations (e.g., 95% vs. >99%) or crystallization conditions (e.g., temperature, solvent). High-resolution LC-MS and controlled recrystallization protocols (e.g., slow cooling in ethanol) ensure reproducibility. Meta-analyses of R factors and data-to-parameter ratios (e.g., 14.2 in ) help assess structural reliability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 2
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2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid

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